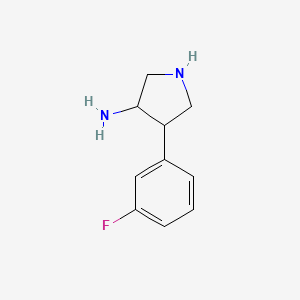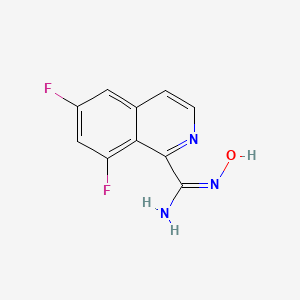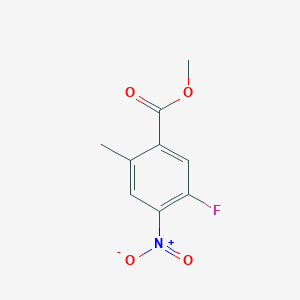
Methyl 5-fluoro-2-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate typically involves a multi-step process:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 5-fluoro-2-methyl-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile.
Hydrolysis: 5-fluoro-2-methyl-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-methyl-4-nitrobenzoate depends on its application:
Biochemical Probes: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules.
Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity through binding or covalent modification.
Comparación Con Compuestos Similares
Methyl 5-fluoro-2-methyl-4-nitrobenzoate can be compared with other similar compounds:
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 4-fluoro-2-nitrobenzoate: Another isomer with distinct properties and uses.
Methyl 5-fluoro-2-methoxy-3-nitrobenzoate: Contains a methoxy group instead of a methyl group, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
Clave InChI |
HFSFCQNWXOVLIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


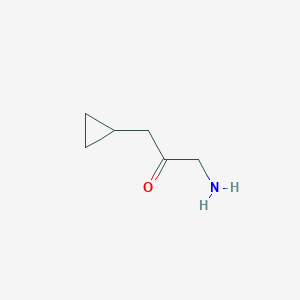
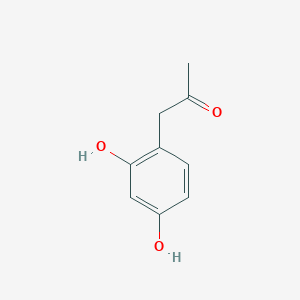
methanol](/img/structure/B13157848.png)

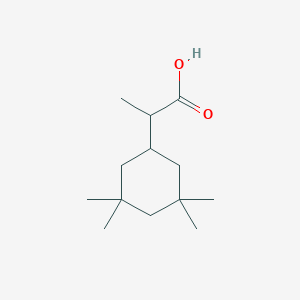
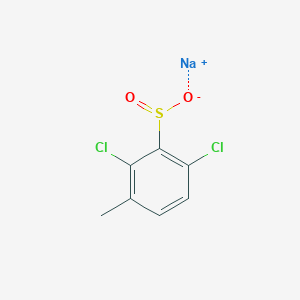
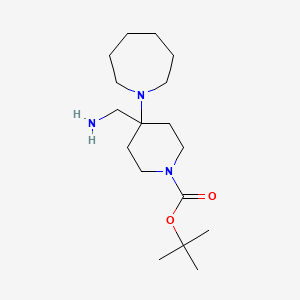


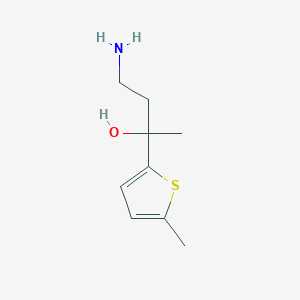
![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
